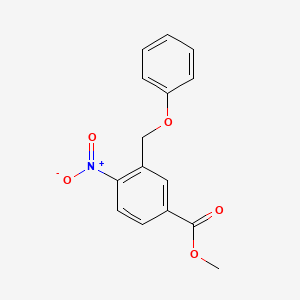

Methyl 4-nitro-3-(phenoxymethyl)benzoate

Description

Methyl 4-nitro-3-(phenoxymethyl)benzoate is a benzoate ester derivative featuring a nitro group at the para position and a phenoxymethyl substituent at the meta position. This compound is synthesized via nucleophilic substitution, where methyl 4-hydroxybenzoate reacts with 3-nitrobenzyl chloride in the presence of K₂CO₃ in DMF at 70°C for 14 hours, yielding 82% of the product after purification .

Properties

CAS No. |

88071-94-7 |

|---|---|

Molecular Formula |

C15H13NO5 |

Molecular Weight |

287.27 g/mol |

IUPAC Name |

methyl 4-nitro-3-(phenoxymethyl)benzoate |

InChI |

InChI=1S/C15H13NO5/c1-20-15(17)11-7-8-14(16(18)19)12(9-11)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3 |

InChI Key |

BBJPEQQNFNAAHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-nitro-3-(phenoxymethyl)benzoate typically involves the nitration of methyl 3-(phenoxymethyl)benzoate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitro-3-(phenoxymethyl)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The phenoxymethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation or metal hydrides (e.g., lithium aluminum hydride).

Substitution: Strong bases (e.g., sodium hydroxide) or nucleophiles (e.g., amines).

Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Major Products:

Reduction: Methyl 4-amino-3-(phenoxymethyl)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Methyl 4-nitro-3-(phenoxymethyl)benzoic acid

Scientific Research Applications

Methyl 4-nitro-3-(phenoxymethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl 4-nitro-3-(phenoxymethyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxymethyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Key Differences and Trends

- Substituent Effects on Reactivity: The phenoxymethyl group in the target compound enhances steric bulk compared to smaller substituents like trifluoroethoxy (-OCH₂CF₃) or methoxyphenyl (-C₆H₄OCH₃) . This bulk may reduce reactivity in further substitution reactions. Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution.

- Biological Activity: Analogs like methyl 4-(carbamoylamino)benzoate () and oxetane-containing derivatives are explored as enzyme inhibitors (e.g., aquaporin-3/7), indicating that the nitro and amino groups influence target binding . The trifluoroethoxy derivative is part of a benzothiazole-based inhibitor series with activity against bacterial DNA gyrase, highlighting the role of fluorine in enhancing bioavailability and membrane permeability .

- Physical Properties: Solubility varies significantly: Methyl benzoate derivatives with polar groups (e.g., -NHCH₂(oxetane) ) exhibit higher water solubility compared to nonpolar substituents like phenoxymethyl . The nitro group increases molecular weight and melting points, as seen in the target compound (299.27 g/mol) versus the fluoro-substituted analog (244.26 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.